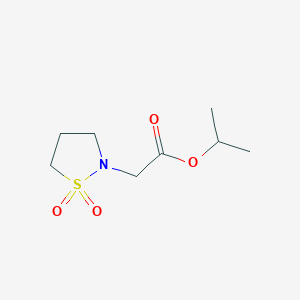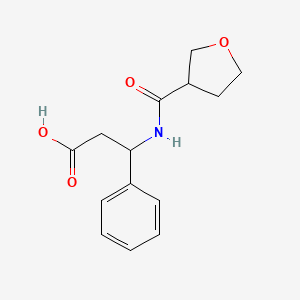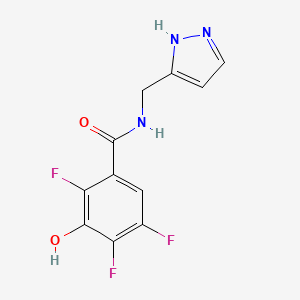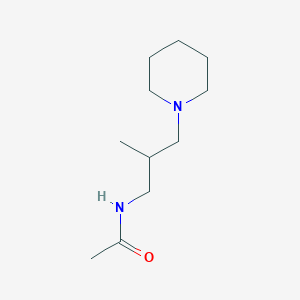![molecular formula C12H12N2O4S2 B7587413 4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid, also known as MTSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs. This compound has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been found to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs.
作用機序
4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid exerts its effects through the inhibition of various enzymes, including carbonic anhydrase. Carbonic anhydrase is involved in the conversion of carbon dioxide to bicarbonate, which plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, this compound can disrupt this process, leading to a decrease in the pH of the body fluids. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound can lead to a decrease in the pH of the body fluids, which can have various effects on the body. This compound has also been found to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid in lab experiments is its potent inhibitory activity against various enzymes, including carbonic anhydrase. This makes this compound a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid. One of the main directions is the development of new drugs based on this compound. This compound has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound. Further research is needed to understand the molecular mechanisms underlying the effects of this compound on various enzymes and biological processes. Finally, the potential applications of this compound in other fields of scientific research, such as materials science and environmental science, should also be explored.
合成法
4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid can be synthesized using a two-step process. In the first step, 2-methyl-1,3-thiazole-5-carboxylic acid is reacted with thionyl chloride to produce 2-methyl-1,3-thiazole-5-carbonyl chloride. In the second step, the carbonyl chloride is reacted with 4-aminobenzenesulfonamide to produce this compound.
特性
IUPAC Name |
4-[(2-methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-8-13-6-10(19-8)7-14-20(17,18)11-4-2-9(3-5-11)12(15)16/h2-6,14H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHSEWVSZOXBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)


